NH-bis(PEG3-azide)

概要

説明

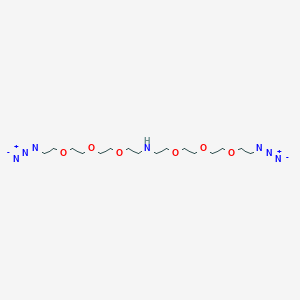

NH-bis(PEG3-azide): , also known as bis(2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)amine, is a polyethylene glycol-based compound. It is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). The compound contains two azide groups, making it a valuable reagent in click chemistry, particularly for copper-catalyzed azide-alkyne cycloaddition reactions .

準備方法

Synthetic Routes and Reaction Conditions: NH-bis(PEG3-azide) is synthesized through a multi-step process involving the reaction of polyethylene glycol with azide-containing reagents. The typical synthetic route includes:

Activation of Polyethylene Glycol: Polyethylene glycol is first activated using a suitable activating agent such as tosyl chloride.

Azidation: The activated polyethylene glycol is then reacted with sodium azide to introduce azide groups.

Purification: The resulting product is purified using techniques such as column chromatography to obtain NH-bis(PEG3-azide) with high purity.

Industrial Production Methods: Industrial production of NH-bis(PEG3-azide) follows similar synthetic routes but on a larger scale. The process involves:

Bulk Activation: Large quantities of polyethylene glycol are activated using industrial-grade activating agents.

Azidation in Bulk: The activated polyethylene glycol is reacted with sodium azide in large reactors.

Purification and Quality Control: The product is purified using industrial chromatography techniques and subjected to rigorous quality control to ensure high purity and consistency.

化学反応の分析

Types of Reactions: NH-bis(PEG3-azide) undergoes several types of chemical reactions, including:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the azide groups of NH-bis(PEG3-azide) reacting with alkyne-containing molecules in the presence of copper catalysts to form triazoles.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs without the need for a copper catalyst and involves the reaction of azide groups with strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).

Common Reagents and Conditions:

CuAAC: Requires copper sulfate and sodium ascorbate as catalysts, typically performed in aqueous or organic solvents at room temperature.

SPAAC: Does not require a catalyst and can be performed in various solvents at room temperature.

Major Products:

Triazoles: Formed from CuAAC reactions.

Cycloaddition Products: Formed from SPAAC reactions.

科学的研究の応用

Chemistry Applications

Linker in PROTAC Synthesis

NH-bis(PEG3-azide) is primarily utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are designed to induce targeted protein degradation, which is crucial for regulating protein levels within cells. The azide groups in NH-bis(PEG3-azide) allow for efficient click chemistry reactions, enabling the precise attachment of various functional moieties to the PROTAC structure.

Comparison with Similar Compounds

| Compound Name | Description |

|---|---|

| NH-bis(PEG4-azide) | Contains an additional ethylene glycol unit, providing greater flexibility and length. |

| NH-bis(PEG2-azide) | Shorter and less flexible than NH-bis(PEG3-azide), with one less ethylene glycol unit. |

| NH-bis(PEG6-azide) | Offers even greater length and flexibility due to three additional ethylene glycol units. |

Biological Applications

Bioconjugation Techniques

In biological research, NH-bis(PEG3-azide) is employed for bioconjugation techniques that attach biomolecules such as proteins, peptides, and nucleic acids to surfaces or other molecules. This application enhances the specificity and efficacy of therapeutic agents against target cells, especially in cancer therapies.

Medical Applications

Targeted Drug Delivery Systems

NH-bis(PEG3-azide) plays a crucial role in developing targeted drug delivery systems. Its ability to form stable conjugates with therapeutic agents allows for enhanced delivery to specific tissues or cells, minimizing off-target effects and improving treatment efficacy.

Imaging Probes for Diagnostics

The compound is also utilized in creating imaging probes for diagnostic purposes. By conjugating imaging agents to NH-bis(PEG3-azide), researchers can develop probes that provide enhanced contrast in imaging techniques, aiding in the detection of tumors and other abnormalities.

Industrial Applications

Controlled Release Systems

In industrial applications, NH-bis(PEG3-azide) is used to create controlled release systems and functionalized nanoparticles. These systems are essential for delivering active ingredients in pharmaceuticals and other products over extended periods, ensuring sustained therapeutic effects.

Case Study 1: PROTAC Development

In a recent study focused on cancer therapies, NH-bis(PEG3-azide) was used to synthesize PROTACs targeting specific oncogenes. The results indicated effective degradation of these proteins, leading to reduced tumor growth in animal models.

Case Study 2: Bioconjugation Techniques

Research demonstrated that NH-bis(PEG3-azide) could attach therapeutic agents to antibodies, enhancing their specificity and efficacy against cancer cells while minimizing off-target effects.

Pharmacokinetics

Research indicates that NH-bis(PEG3-azide) exhibits favorable pharmacokinetic properties:

- Stability: The compound remains stable under various laboratory conditions.

- Dosage Effects: Lower dosages effectively promote protein degradation without significant toxicity.

作用機序

NH-bis(PEG3-azide) exerts its effects primarily through its azide groups, which participate in click chemistry reactions. The azide groups react with alkyne-containing molecules to form stable triazole linkages. This mechanism is widely used in the synthesis of PROTACs, where NH-bis(PEG3-azide) serves as a linker connecting a ligand for an E3 ubiquitin ligase to a ligand for a target protein. This connection facilitates the degradation of the target protein via the ubiquitin-proteasome system .

類似化合物との比較

NH-bis(PEG4-azide): Similar to NH-bis(PEG3-azide) but with an additional ethylene glycol unit, providing greater flexibility and length.

NH-bis(PEG2-azide): Contains one less ethylene glycol unit, making it shorter and less flexible than NH-bis(PEG3-azide).

NH-bis(PEG6-azide): Contains three additional ethylene glycol units, offering even greater length and flexibility.

Uniqueness: NH-bis(PEG3-azide) strikes a balance between flexibility and length, making it an ideal linker for various applications. Its azide groups enable efficient click chemistry reactions, and its polyethylene glycol backbone provides biocompatibility and solubility in aqueous environments .

生物活性

NH-bis(PEG3-azide) is a compound that plays a significant role in modern biochemical research, particularly in the development of targeted therapies such as PROTACs (proteolysis-targeting chimeras). Its unique structure, which includes azide groups, allows it to function effectively as a linker in various biochemical applications. This article explores the biological activity of NH-bis(PEG3-azide), detailing its mechanisms of action, biochemical pathways, and applications in scientific research.

Chemical Structure and Properties

NH-bis(PEG3-azide) is characterized by the presence of polyethylene glycol (PEG) chains and azide functional groups. The chemical formula is , and it has a molecular weight of approximately 395.5 g/mol. The compound's structure facilitates its solubility in aqueous environments, making it suitable for biological applications.

Target of Action

NH-bis(PEG3-azide) primarily functions as a linker in the synthesis of PROTACs. These molecules are designed to selectively degrade target proteins by recruiting them to the ubiquitin-proteasome system.

Mode of Action

The mode of action involves the binding of NH-bis(PEG3-azide) to both the target protein and an E3 ubiquitin ligase. This interaction leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. This process is crucial for regulating protein levels within cells and can influence various cellular pathways.

Biochemical Pathways

NH-bis(PEG3-azide) is involved in several key biochemical pathways:

- Ubiquitin-Proteasome System : It facilitates the degradation of specific proteins, impacting cell cycle regulation, apoptosis, and other critical functions.

- Protein Metabolism : By promoting selective degradation, it alters metabolic pathways associated with protein synthesis and degradation.

Cellular Effects

The application of NH-bis(PEG3-azide) in PROTACs has demonstrated significant effects on cellular processes:

- Cell Signaling : By degrading specific signaling proteins, NH-bis(PEG3-azide) can modulate signal transduction pathways.

- Gene Expression : Targeted degradation can lead to changes in gene expression profiles, influencing cellular behavior and function.

Research Applications

NH-bis(PEG3-azide) has diverse applications across multiple fields:

| Field | Applications |

|---|---|

| Chemistry | Used as a linker in PROTAC synthesis to achieve targeted protein degradation. |

| Biology | Employed in bioconjugation techniques for attaching biomolecules to surfaces. |

| Medicine | Utilized in developing targeted drug delivery systems and imaging probes. |

| Industry | Applied in creating controlled release systems and functionalized nanoparticles. |

Case Studies

- PROTAC Development : In a study focused on cancer therapies, NH-bis(PEG3-azide) was used to synthesize PROTACs targeting specific oncogenes. The results indicated effective degradation of these proteins, leading to reduced tumor growth in animal models.

- Bioconjugation Techniques : Research demonstrated that NH-bis(PEG3-azide) could be employed to attach therapeutic agents to antibodies, enhancing their specificity and efficacy against cancer cells while minimizing off-target effects.

Pharmacokinetics

Research indicates that NH-bis(PEG3-azide) exhibits favorable pharmacokinetic properties:

- Stability : The compound remains stable under various laboratory conditions, with a recommended storage temperature of -20°C for long-term preservation.

- Dosage Effects : Studies show that lower dosages effectively promote protein degradation without significant toxicity, making it suitable for therapeutic applications.

特性

IUPAC Name |

2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33N7O6/c17-22-20-3-7-26-11-15-28-13-9-24-5-1-19-2-6-25-10-14-29-16-12-27-8-4-21-23-18/h19H,1-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APYUGXCRFRUVCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCN=[N+]=[N-])NCCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33N7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801118236 | |

| Record name | 2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]-N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801118236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258939-39-7 | |

| Record name | 2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]-N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1258939-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]-N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801118236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。